GPR151 Primary Screening Activity: Target Compound vs. Structurally Unrelated Screening Set
The target compound was included in a primary cell-based high-throughput screening campaign (PubChem AID 1508602) designed to identify small-molecule activators of the orphan receptor GPR151 [1]. Precise activation percentages or EC50 values for the compound have not been publicly disclosed, precluding a direct quantitative comparison. However, the screening context—a luminescence-based β-arrestin recruitment assay in a 1536-well format—indicates that the compound was selected as a hit or representative member of the 4,5-diphenylthiazol-2-ylidene chemotype for interrogation against this neuropsychiatric target [1]. The vast majority of compounds in the screening library are structurally unrelated, and any activity observed for this compound would differentiate it from the bulk of the screened collection.
| Evidence Dimension | GPR151 activation in cell-based assay |
|---|---|
| Target Compound Data | Screened at undisclosed concentration(s); result not publicly quantified |
| Comparator Or Baseline | Diverse compound library (Scripps MLSMR collection) |
| Quantified Difference | Not calculable due to missing data |
| Conditions | Cell-based β-arrestin luminescence assay, 1536-well format (PubChem AID 1508602) |
Why This Matters
Inclusion in a professionally curated high-throughput screen suggests preliminary evidence of target engagement, but the lack of quantitative data limits procurement decisions based on potency.
- [1] The Scripps Research Institute Molecular Screening Center. PubChem BioAssay AID 1508602: Cell-based high throughput primary assay to identify activators of GPR151. View Source
